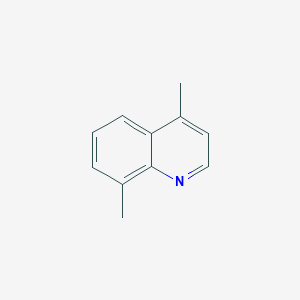

4,8-Dimethylquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-6-7-12-11-9(2)4-3-5-10(8)11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULGUAMZWACUFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60928211 | |

| Record name | 4,8-Dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13362-80-6, 28351-04-4 | |

| Record name | 4,8-Dimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13362-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 4,8-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013362806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028351044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,8-Dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUINOLINE, 4,8-DIMETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90Z5HA71DP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Organic Transformations of 4,8 Dimethylquinoline Derivatives

Electrophilic Substitution Patterns

The quinoline (B57606) ring system is generally deactivated towards electrophilic substitution due to the electron-withdrawing effect of the nitrogen atom. However, the carbocyclic ring is more susceptible to electrophilic attack than the heterocyclic ring. The substitution pattern is further influenced by the directing effects of the existing substituents. In 4,8-dimethylquinoline, the methyl groups are activating and ortho-, para-directing. The inherent reactivity of the quinoline nucleus, combined with the directing influence of the two methyl groups, leads to a complex substitution pattern.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the quinoline nucleus are facilitated at the 2- and 4-positions, which are electron-deficient. In derivatives of this compound, a leaving group at the 4-position is particularly susceptible to displacement by nucleophiles.

For instance, 4-chloro-8-methylquinolin-2(1H)-one serves as a versatile precursor for a variety of 4-substituted derivatives. mdpi.com Its reaction with different nucleophiles leads to the formation of new carbon-heteroatom bonds. The reactivity of the 4-chloro group allows for the introduction of sulfanyl, hydrazino, azido, and amino functionalities. mdpi.com These transformations are typically carried out under conditions that promote the displacement of the chloride ion. The resulting products are valuable intermediates for the synthesis of more complex heterocyclic systems. mdpi.com

Similarly, the thione analogue, 4-chloro-8-methylquinolin-2(1H)-thione, also undergoes nucleophilic substitution at the 4-position. mdpi.com Reaction with sodium azide (B81097) yields the corresponding 4-azido derivative, which can be further converted to the 4-amino compound. mdpi.com

C(sp³)–H Functionalization

The direct functionalization of C(sp³)–H bonds represents a powerful and atom-economical strategy in organic synthesis. For 8-methylquinolines, the nitrogen atom can act as a directing group, facilitating the selective activation of the C–H bonds of the 8-methyl group by transition metal catalysts. researchgate.netresearchgate.net

Regioselective C(sp³)–H Amidation of 8-Methyl Quinolines

Rhodium(III)-catalyzed C(sp³)–H amidation of 8-methylquinolines has been achieved using N-hydroxyphthalimides as the amidation source. researchgate.netrsc.org This reaction proceeds with high regioselectivity, affording the amidated products in excellent yields. rsc.org The catalytic cycle is proposed to involve the formation of a five-membered rhodacycle intermediate. rsc.org This methodology is tolerant of various substituents on the quinoline ring and has been successfully applied to the secondary C(sp³)–H amidation of 8-ethylquinolines. rsc.org

| Catalyst | Amidating Agent | Key Features | Ref |

| Rh(III) | N-hydroxyphthalimides | High regioselectivity, excellent yields, forms a five-membered rhodacycle intermediate. | researchgate.netrsc.org |

Palladium-Catalyzed Reactions for 4-Substituted Quinoline Derivatives

Palladium catalysis has been extensively used for the synthesis of 4-substituted quinoline derivatives. nih.govmdpi.com One approach involves the intramolecular C-H alkenylation of N-phenylacrylamides, which leads to the construction of the quinolin-2(1H)-one core. nih.gov This 6-endo cyclization is efficient for producing 4-substituted quinolin-2(1H)-ones. nih.gov

Another palladium-catalyzed method is the [3+3] annulation between diarylamines and α,β-unsaturated acids, which provides direct access to 4-substituted-quinolin-2(1H)-ones in high yields. nih.gov The presence of an electron-rich cinnamic acid generally leads to better yields. nih.gov

Palladium-catalyzed reactions have also been developed for the C(sp³)-H biarylation of 8-methyl quinolines using cyclic diaryliodonium salts. nih.gov This oxidant-free reaction produces a wide range of biarylated products with an iodo functionality that can be further functionalized. nih.gov

| Reaction Type | Reactants | Catalyst | Product | Ref |

| Intramolecular C-H Alkenylation | N-phenylacrylamides | Pd(II) | 4-substituted quinolin-2(1H)-ones | nih.gov |

| [3+3] Annulation | Diarylamines, α,β-unsaturated acids | Pd | 4-substituted-quinolin-2(1H)-ones | nih.gov |

| C(sp³)-H Biarylation | 8-methyl quinolines, Cyclic diaryliodonium salts | Pd | Biarylated products with iodo functionality | nih.gov |

Cyclization and Ring Fusion Reactions

The synthesis of fused polycyclic aromatic compounds containing a quinoline moiety, such as indoloquinolines and benzonaphthyridines, often involves the construction of the additional rings onto a pre-existing quinoline scaffold.

Synthesis of Indoloquinolines and Benzonaphthyridines via Aminoquinoline Intermediates

A synthetic route to indoloquinolines and benzonaphthyridines starts from 4-chloro-2,8-dimethylquinoline (B186857). researchgate.net This starting material is reacted with various heteroamines, such as 6-aminobenzothiazole, under neat conditions to form aminoquinoline intermediates. researchgate.net These intermediates are then subjected to a palladium-catalyzed intramolecular cyclization to yield the corresponding indoloquinolines. researchgate.netresearchgate.net The cyclization is typically carried out using a palladium acetate (B1210297) catalyst in the presence of a base like cesium carbonate. researchgate.netresearchgate.net

For the synthesis of benzonaphthyridines, the aminoquinoline intermediates can be reacted with thiophene-2-carboxylic acid in the presence of polyphosphoric acid (PPA). researchgate.netresearchgate.net

| Starting Material | Reagents | Intermediate | Product | Ref |

| 4-Chloro-2,8-dimethylquinoline | 6-Aminobenzothiazole | Aminoquinoline | Indoloquinoline | researchgate.netresearchgate.net |

| Aminoquinoline Intermediate | Thiophene-2-carboxylic acid, PPA | - | Benzonaphthyridine | researchgate.netresearchgate.net |

Formation of Dibenzonaphthyridines from Chloro-Dimethylquinolines

The synthesis of dibenzonaphthyridines, a class of fused heterocyclic compounds, can be achieved from chloro-dimethylquinoline precursors. One approach involves the reaction of 4-chloro-2,8-dimethylquinoline with o-aminoacetophenone. lookchem.com This reaction, when conducted under neat conditions, leads to the formation of 7-alkyl and aryl substituted dibenzo[b,h] cdnsciencepub.commcmaster.canaphthyridines. However, the yield from this one-pot synthesis is often moderate. lookchem.com

Another study describes the attempted synthesis of linear dibenzonaphthyridines from 2-chloro-4-methylquinolines and aminoketones, which instead resulted in the formation of novel [de]dibenzonaphthyridines after acid-catalyzed cyclization of the uncyclized intermediate. arkat-usa.org

Ligand Modification and Derivatization for Coordination Chemistry

The this compound scaffold serves as a versatile platform for the design and synthesis of ligands for coordination chemistry. The reactivity of the quinoline core allows for various modifications to introduce coordinating functional groups.

One common strategy involves the derivatization of the quinoline ring to create multidentate ligands. For instance, the 4-hydroxy group of 5-chloro-2,8-dimethyl-4-quinolinol (B1621593) can tautomerize to a 4-keto form, which is a key feature for its coordination behavior. This compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other functionalities like amines or thiols. The introduction of an amino group at the 4-position to form 4-amino-5-chloro-2,8-dimethylquinoline (B11894006) enhances its potential as a ligand.

Furthermore, the amino group can be a precursor for creating ligands with enhanced chelation properties, such as hydrazine (B178648) derivatives. For example, 5-chloro-4-hydrazinyl-2,8-dimethylquinoline, with its -NH-NH₂ group, has the potential to act as a chelating agent for metal ions.

A notable example of ligand design involves the derivatization of 4,6-dimethylquinoline (B1618315) to create hydrazone-based ligands like 2-[α-(acetyloxime)ethylidenehydrazino]-4,6-dimethylquinoline (AEHDQ). This ligand can act as a bidentate or tridentate chelating agent, with its coordination mode being influenced by the metal ion, the counter-anion, and the reaction conditions. Such ligands are designed to form stable five- or six-membered chelate rings with metal ions, thereby enhancing the stability of the resulting metal complexes.

The synthesis of metal complexes with these dimethylquinoline-based ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent, often with heating. The resulting complexes can be characterized by various spectroscopic and analytical techniques to determine their structure and properties.

Iridium(III) complexes stabilized by a {this compound-2-yloxy}dimethylsilyl (NSiDMQ) ligand have been prepared and characterized. researchgate.net These complexes exhibit a notable Ir···H–C agostic interaction between the iridium center and a C–H bond of the 8-methyl group of the NSiDMQ ligand. researchgate.net The presence of the 8-methyl substituent has been shown to be crucial for enhancing the catalytic performance of these iridium complexes in reactions such as the cross-dehydrogenative coupling of secondary amines with silanes. researchgate.net

Ring Expansion Phenomena in Fragmentation Pathways

Mass spectrometry studies of dimethylquinolines have revealed that their fragmentation pathways often involve ring expansion of the molecular ion. cdnsciencepub.comcdnsciencepub.com This phenomenon is particularly evident in the loss of a hydrogen atom (M-H) and a methyl group (M-CH₃) from the molecular ion. cdnsciencepub.com The formation of ring-expanded ions prior to these fragmentation events is a key characteristic of dimethylquinolines. cdnsciencepub.com

The presence of two methyl groups in this compound allows for the formation of two different ring-expanded ions. cdnsciencepub.com It has been observed that ring expansion involving a methyl group on the benzenoid ring (the C-8 methyl group) is favored over expansion involving a methyl group on the pyridine (B92270) ring (the C-4 methyl group). cdnsciencepub.com This preference is supported by deuterium (B1214612) labeling studies, which show that the loss of the methyl group at C-4 is favored over the loss of the methyl at C-8 in this compound-8-α-d₃, suggesting that ring expansion involving the C-8 methyl group is the more favorable process. cdnsciencepub.com

The general fragmentation sequence for dimethylquinolines is proposed to be M → M-H → M-(H + HCN) and M → M-CH₃ → M-(CH₃ + HCN). cdnsciencepub.com The loss of the methyl group is believed to occur from the ring-expanded molecular ion, as monomethylquinolines show little tendency to lose a methyl group. cdnsciencepub.comcdnsciencepub.com The intervention of ring-expanded ions is a well-documented phenomenon in the fragmentation of other aromatic and heteroaromatic systems as well. cdnsciencepub.com

The fragmentation of dimethylquinolines is analogous to that of xylenes, with both showing M-1 and M-15 ions. cdnsciencepub.com The subsequent loss of HCN from the M-H and M-CH₃ ions is a common feature in the mass spectra of all dimethylquinoline isomers. cdnsciencepub.com

Coordination Chemistry of 4,8 Dimethylquinoline Derived Ligands

4,8-Dimethylquinoline as a Core Component in Ligand Design

The this compound scaffold serves as a foundational structure for creating polydentate chelating agents. By introducing substituents at various positions, the parent monodentate quinoline (B57606) can be transformed into ligands with versatile coordination behaviors. These ligands are instrumental in the synthesis of metal complexes with unique geometries and electronic properties. The methyl groups at the 4 and 8 positions, in particular, create a distinct steric and electronic environment that can influence the reactivity and biological properties of the resulting compounds.

Synthesis and Characterization of Metal Complexes

A series of iridium(III) derivatives with the general formula [Ir(H)(X)(κ²-NSiDMQ)(L)] have been synthesized and characterized. In these complexes, NSiDMQ represents {this compound-2-yloxy}dimethylsilyl, L can be cyclooctene (B146475) (coe) or tricyclohexylphosphine (B42057) (PCy₃), and X can be a chloride (Cl) or triflate (OTf) anion. researchgate.netnih.gov These complexes are stabilized by a notable agostic interaction between the iridium center and a C-H bond of the 8-methyl group of the NSiDMQ ligand. researchgate.netnih.govresearchgate.net The crucial role of this 8-methyl group is highlighted by the significantly lower catalytic activity of related iridium complexes lacking this substituent. nih.gov

Table 1: Iridium(III) Complexes with NSiDMQ Ligand

| Complex | Ligand (L) | Anion (X) | Key Feature | Reference |

|---|---|---|---|---|

| [Ir(H)(Cl)(κ²-NSiDMQ)(coe)] | cyclooctene | Cl | Agostic Interaction | researchgate.net |

| [Ir(H)(OTf)(κ²-NSiDMQ)(coe)] | cyclooctene | OTf | Agostic Interaction | researchgate.net |

| [Ir(H)(Cl)(κ²-NSiDMQ)(PCy₃)] | tricyclohexylphosphine | Cl | Agostic Interaction | researchgate.net |

The reaction of a phenolic quinolyl hydrazone derived from 2-hydrazinyl-4,8-dimethylquinoline (B1623305) and 2,4-dihydroxybenzaldehyde (B120756) with oxidovanadium(IV) sulfate (B86663) yields mono- and binuclear complexes. nih.gov In the absence of other ligands, a binuclear complex is formed. However, when the reaction is carried out in the presence of competing ligands like 1,10-phenanthroline (B135089) (Phen) or 8-hydroxyquinoline (B1678124) (Oxine), ligand substitution occurs, indicating that Phen and Oxine are stronger ligands than the phenolic hydrazone. nih.gov In contrast, with the more flexible aliphatic base N,N,N',N'-tetramethylethylenediamine (Tmen), a mixed-ligand complex is obtained. nih.gov The resulting complexes predominantly exhibit an octahedral geometry, with the exception of the square pyramidal oxinato complex. nih.gov

Table 2: Oxidovanadium(IV) Complexes

| Reactants | Resulting Complex Type | Geometry | Reference |

|---|---|---|---|

| VOSO₄ + Phenolic Hydrazone | Binuclear | Octahedral | nih.gov |

| VOSO₄ + Phenolic Hydrazone + Oxine | Mononuclear (Oxinato complex) | Square Pyramidal | nih.gov |

| VOSO₄ + Phenolic Hydrazone + Phen | Mononuclear (Phen complex) | Octahedral | nih.gov |

Nickel(II) and Cobalt(II) complexes have been synthesized using Schiff base ligands derived from this compound and thiosemicarbazide (B42300) derivatives. ajol.infosamipubco.com Characterization of these complexes indicates that the Schiff base coordinates to the metal ions through the azomethine nitrogen, and other donor atoms depending on the specific ligand structure, such as indole (B1671886) oxygen and thione sulfur. ajol.info Magnetic susceptibility measurements suggest an octahedral geometry for these complexes. ajol.infosamipubco.com

The interaction of a phenolic quinolyl hydrazone, specifically 4-[(2-(4,8-dimethylquinolin-2-yl)hydrazono)methyl]benzene-1,3-diol (H₂L), with various copper(II) salts results in the formation of mononuclear, binuclear, and dimeric complexes. researchgate.netnih.gov The geometry of the isolated copper(II) complexes, which includes octahedral, square pyramidal, and square planar, is influenced by the counter anion (Cl⁻, Br⁻, NO₃⁻, ClO₄⁻, AcO⁻, SO₄²⁻). researchgate.netnih.gov Similarly, new homo- and heteroleptic copper(II) complexes have been obtained from the reaction of an isatinic quinolyl hydrazone with several copper(II) salts. researchgate.net The resulting complexes exhibit octahedral, tetrahedral, and square planar symmetries. researchgate.net

Ligational Behavior and Coordination Modes

Ligands derived from this compound exhibit diverse ligational behaviors and coordination modes, which are often dependent on the specific metal ion and the reaction conditions.

The phenolic quinolyl hydrazone ligand (H₂L) demonstrates three distinct bonding modes with copper(II) ions depending on the counter anion. researchgate.netnih.gov It can act as a neutral bidentate (NN)⁰ donor, a monobasic bidentate (NO)⁻ donor with oxygen bridging, or a combination of both in a mixed-mode. researchgate.netnih.gov

In the case of oxidovanadium(IV) complexes, the same phenolic quinolyl hydrazone behaves as a monobasic bidentate (NO)⁻ donor with oxygen bridging. nih.gov

For the isatinic quinolyl hydrazone, coordination with copper(II) ions can occur through either its lactam or lactim form, again influenced by the type of anion present. researchgate.net

The thiosemicarbazone Schiff bases coordinate to Co(II) and Ni(II) ions in a tridentate fashion, utilizing the azomethine nitrogen, indole oxygen, and thione sulfur atoms. ajol.info

This versatility in coordination underscores the importance of the this compound framework in designing ligands for specific applications in coordination chemistry.

Bidentate (N,O or N,N) and Tridentate Chelation

Ligands derived from this compound can be designed to act as bidentate or tridentate chelators, coordinating to metal centers through various combinations of donor atoms.

Bidentate (N,O) Chelation: A notable example of bidentate N,O-chelation involves hydrazone ligands. For instance, the condensation of 2-hydrazinyl-4,8-dimethylquinoline with isatin (B1672199) (indol-2,3-dione) yields 3-[2-(4,8-dimethylquinolin-2-yl)hydrazono]indolin-2-one. nih.gov In its coordination complexes with copper(II), this ligand behaves as a monoanionic NO-donor. nih.gov The chelation occurs through the hydrazinic nitrogen and the isatinic carbonyl oxygen. nih.gov Interestingly, in these specific complexes, the quinoline nitrogen atom does not participate in the coordination, a behavior attributed to the steric properties of the rigid ligand. nih.gov Similarly, a phenolic hydrazone synthesized from 2-hydrazinyl-4,8-dimethylquinoline and 2,4-dihydroxybenzaldehyde also acts as a bidentate ligand. nih.gov

Bidentate (N,N) Chelation: The synthesis of 8-methylquinoline-2-carboxaldehyde-N-methylimine (mqa), a derivative of this compound, provides a clear example of a bidentate N,N-ligand. researchgate.net This ligand can coordinate to metals like rhodium and palladium through both the quinoline nitrogen and the imine nitrogen. Bidentate coordination is observed in complexes such as [RhCl(CO)₂(mqa)] and [Pd(η-allyl)(mqa)]⁺. researchgate.net However, the coordination mode is sensitive to steric factors, and in some palladium complexes, 'mqa' acts only as a unidentate ligand, coordinating solely through the imine nitrogen. researchgate.net

Tridentate Chelation: The quinoline scaffold is also a versatile platform for constructing tridentate "pincer" ligands. While specific examples derived from this compound are less common in the cited literature, numerous quinoline-based NNN and NNP pincer ligands have been synthesized, demonstrating the principle of tridentate chelation. For example, quinoline-based NNN-pincer ligands form robust nickel(II) complexes, {R₂N-C₆H₄-(μ-N)-C₉H₆N}NiX, which are effective catalysts. researchgate.netcore.ac.uk In these complexes, the ligand coordinates to the metal center in a meridional fashion through three nitrogen atoms, creating a rigid and stable coordination environment. researchgate.netcore.ac.uk Similarly, a rigid NNP pincer ligand, 8-(diphenylphosphaneyl)-2-(pyridin-2′-yl)quinoline, has been synthesized and shown to form κ³-coordinated octahedral complexes with first-row transition metals like iron, cobalt, and nickel. nih.gov

Role of Substituents in Complex Stabilization and Reactivity (e.g., 8-Me group in Ir···H–C agostic interactions)

Substituents on the quinoline ring, particularly the methyl group at the 8-position, play a critical role in the structure, stability, and reactivity of the resulting metal complexes. This influence is exerted through both steric and electronic effects.

A significant example of the direct participation of the 8-methyl group in complex stabilization is the formation of an agostic interaction. In a series of iridium(III) complexes containing a {this compound-2-yloxy}dimethylsilyl (NSiᴰᴹQ) ligand, a weak but distinct Ir···H–C agostic interaction is observed between the iridium center and one of the C–H bonds of the 8-methyl group. nih.govnih.govresearchgate.net This interaction is supported by several pieces of evidence:

NMR Spectroscopy: ¹H–²⁹Si HMBC NMR experiments show a clear correlation between the silicon atom of the ligand and the protons of the 8-Me substituent. nih.gov Furthermore, the ¹J(CH) coupling constants for the 8-Me group are reduced (121.5–124.9 Hz) compared to the uncomplexed proligand (127.2 Hz) and the 4-Me group in the same complexes (128.1-128.8 Hz), which is characteristic of an agostic interaction. nih.gov

Computational Analysis: Natural Bond Orbital (NBO) analysis indicates that the agostic bond is formed by the donation of electron density from the doubly occupied σ(C–H) orbital of the methyl group to a vacant d-orbital on the iridium atom. nih.gov The calculated second-order perturbation energy (ΔE⁽²⁾) for this interaction is significant, reaching up to -9.01 kcal/mol, confirming a stabilizing effect. nih.gov

Crucially, this agostic interaction has been shown to be vital for catalytic activity. Iridium complexes with the NSiᴰᴹQ ligand are highly effective catalysts for the cross-dehydrogenative coupling of secondary amines with silanes. nih.govnih.gov In contrast, related complexes lacking the 8-methyl substituent exhibit markedly lower catalytic performance, highlighting the essential role of the agostic interaction in enhancing reactivity. nih.govnih.gov

Ligand Exchange and Substitution Reactions in Coordination Spheres

Ligand exchange and substitution are fundamental reactions in the coordination chemistry of this compound-derived complexes. These reactions are governed by the relative strengths of the ligand-metal bonds and the steric environment at the metal center.

A clear example of ligand substitution is seen in the reactions of oxidovanadium(IV) complexes. nih.gov When a complex formed between VOSO₄ and a phenolic hydrazone derived from 2-hydrazinyl-4,8-dimethylquinoline is refluxed with stronger chelating agents like 1,10-phenanthroline (Phen) or 8-hydroxyquinoline (Oxine), a ligand substitution reaction occurs. nih.gov The original hydrazone ligand is completely replaced to form the corresponding oxinato or phenanthroline complexes. nih.gov This indicates that the competitor ligands form more stable complexes with the vanadium center, which is attributed to their greater nucleophilicity and lower steric bulk compared to the dimethylquinoline-derived hydrazone. nih.gov

The general principles of substitution in octahedral complexes, which are often dissociative in nature (Sₙ1 mechanism), provide a framework for understanding these reactions. kccollege.ac.in The process typically involves a slow, rate-determining step where the departing ligand dissociates, followed by the rapid coordination of the incoming ligand. kccollege.ac.in Factors such as increasing positive charge on the complex and steric crowding can influence the rate of these reactions. kccollege.ac.in Kinetic studies on related copper(II) complexes with tridentate Schiff bases and macrocyclic ligands have shown that ligand exchange can be a biphasic process, with a fast initial step dependent on the incoming ligand's concentration, followed by a slower, intramolecular rearrangement. inorgchemres.org

Potentiometric Studies of Complexation Equilibria

Potentiometric titration is a powerful technique used to quantitatively determine the complexation equilibria of ligands in solution. This method allows for the calculation of proton-ligand dissociation constants (pKa) and stepwise metal-ligand stability constants (log K). While studies specifically on this compound are not detailed in the provided sources, extensive research on closely related substituted quinoline ligands provides valuable insight into their complexation behavior.

For example, potentiometric studies have been conducted on hydrazones derived from 2-hydrazino-4,6-dimethylquinoline, which is structurally very similar to the 4,8-dimethyl isomer. researchgate.netwho.int These studies, typically performed using the Calvin-Bjerrum pH-titration technique as modified by Irving and Rossotti, determine the stability constants of complexes with various divalent and trivalent metal ions in mixed-solvent systems (e.g., dioxane-water or DMF-water). researchgate.netcore.ac.uknih.gov

The general procedure involves titrating a solution containing the ligand and a metal ion with a standard base and monitoring the pH. The resulting titration curves are then used to calculate the average number of ligands attached per metal ion (n̄) and the free ligand exponent (pL), from which the stability constants are derived. core.ac.uk

For a series of quinoline azodyes, potentiometric studies revealed the formation of 1:1 and 1:2 (metal:ligand) complexes with transition metal ions. jst.go.jp The stability of these complexes was found to follow the Irving-Williams order: Mn²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺. jst.go.jp Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) can also be determined by conducting titrations at different temperatures, providing a complete picture of the thermodynamic driving forces for complex formation. jst.go.jpresearchgate.net

Studies on 8-mercaptoquinoline (B1208045) and its alkyl-substituted derivatives, including 7-methyl-8-mercaptoquinoline, have also utilized potentiometry to determine stability constants in dimethylformamide. nih.gov These studies showed that the presence and position of alkyl groups significantly affect the stability of the metal complexes, with substitution at the 2-position often lowering stability due to steric hindrance. nih.gov

The data obtained from these potentiometric studies are crucial for understanding the binding affinity and selectivity of quinoline-derived ligands for different metal ions, which is essential for designing new ligands for specific applications.

Catalytic Applications Involving 4,8 Dimethylquinoline Based Systems

Cross-Dehydrogenative Coupling (CDC) Reactions

Cross-dehydrogenative coupling (CDC) represents a powerful and atom-economical strategy in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds directly from two C-H bonds. mdpi.com The development of efficient catalysts for these transformations is a significant area of research.

Recent studies have demonstrated the efficacy of iridium complexes bearing a 4,8-dimethylquinoline-derived ligand in the cross-dehydrogenative coupling of secondary amines with hydrosilanes to form N-silylamines. acs.orgnih.gov Specifically, iridium(III) derivatives stabilized by a {this compound-2-yloxy}dimethylsilyl (NSiDMQ) ligand have been synthesized and characterized as highly active catalysts for this transformation. acs.orgnih.gov

These iridium(III) complexes, with the general formula [Ir(H)(X)(κ²-NSiDMQ)(L)], have proven to be effective for the CDC of a variety of secondary amines and hydrosilanes. acs.orgacs.org The catalytic system demonstrates high efficiency, with one of the most effective catalysts achieving a turnover frequency (TOF1/2) of 79,300 h–1. acs.orgnih.gov This high level of activity underscores the potential of these this compound-based iridium catalysts in facilitating the synthesis of valuable organosilicon compounds. acs.org

The reaction involves the coupling of a secondary amine with a hydrosilane, releasing dihydrogen as the only byproduct, which highlights the atom economy of this catalytic process. researchgate.net The general scheme for this reaction is presented below:

R₂NH + R'₃SiH → R₂N-SiR'₃ + H₂

Detailed research findings have shown that the choice of ancillary ligands on the iridium center, such as chloride or triflate, and the presence of a phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) (PCy₃), can influence the catalytic performance. acs.orgacs.org

The architecture of the quinoline-based ligand plays a critical role in the catalytic performance of the iridium complexes. acs.orgnih.gov A key feature of the {this compound-2-yloxy}dimethylsilyl (NSiDMQ) ligand is the presence of the methyl group at the 8-position of the quinoline (B57606) ring. acs.orgnih.gov This substituent is involved in a weak but significant Ir···H–C agostic interaction with the iridium center, which stabilizes the complex. acs.orgnih.gov

Comparative studies have revealed that iridium complexes with ligands lacking the 8-methyl substituent, such as {quinoline-2-yloxy}dimethylsilyl (NSiQ) and {4-methylquinoline-2-yloxy}dimethylsilyl (NSiMQ), exhibit markedly lower catalytic activity. acs.orgnih.gov This finding emphasizes the crucial role of the 8-methyl group in enhancing the catalytic performance of these iridium systems. acs.orgnih.gov The agostic interaction is believed to contribute to the stability and reactivity of the catalytic species. acs.org

The table below summarizes the catalytic performance of different iridium complexes, highlighting the impact of the ligand architecture.

| Catalyst Complex | Ligand | Key Structural Feature | Catalytic Activity (TOF₁/₂ h⁻¹) |

|---|---|---|---|

| [Ir(H)(OTf)(κ²-NSiDMQ)(PCy₃)] | {this compound-2-yloxy}dimethylsilyl | 8-Methyl group present | 79,300 |

| [Ir(H)(OTf)(κ²-NSiQ)(PCy₃)] | {quinoline-2-yloxy}dimethylsilyl | No 8-Methyl group | Significantly lower |

| [Ir(H)(OTf)(κ²-NSiMQ)(PCy₃)] | {4-methylquinoline-2-yloxy}dimethylsilyl | No 8-Methyl group | Significantly lower |

Role of this compound Derivatives as Catalytic Ligands

As demonstrated in the iridium-catalyzed CDC reactions, this compound derivatives are highly effective as ligands in transition metal catalysis. The bidentate nature of the derived NSiDMQ ligand, coordinating through the nitrogen atom of the quinoline ring and the silicon atom, plays a vital role in the catalytic cycle. acs.orgnih.gov

The electronic and steric properties of the this compound moiety can be fine-tuned to modulate the reactivity of the metal center. The methyl groups at the 4- and 8-positions influence the electron density and the steric environment around the metal, which in turn affects substrate binding and the subsequent catalytic steps. The aforementioned agostic interaction involving the 8-methyl group is a clear example of how the specific substitution pattern on the quinoline ring can directly impact catalytic activity. acs.org

Advanced Spectroscopic and Structural Characterization of 4,8 Dimethylquinoline Compounds

Mass Spectrometry (MS) Analysis

Mass spectrometry of 4,8-Dimethylquinoline reveals characteristic fragmentation patterns that are crucial for its identification and for understanding the stability of its molecular structure. The electron ionization (EI) mass spectrum is dominated by the molecular ion peak and several key fragment ions resulting from predictable bond cleavages.

Fragmentation Pathways and Mechanisms (e.g., M-H, M-CH3 ions)

Upon electron impact, this compound primarily undergoes fragmentation through the loss of a hydrogen radical (H·) or a methyl radical (·CH₃). The molecular ion (M⁺·) appears at a mass-to-charge ratio (m/z) of 157.

Key fragmentation pathways include:

Formation of the [M-H]⁺ ion: The loss of a hydrogen atom, typically from one of the methyl groups, results in a prominent peak at m/z 156. This process is common in alkyl-substituted aromatic systems.

Formation of the [M-CH₃]⁺ ion: The cleavage of a methyl group leads to the formation of an ion at m/z 142. This fragmentation is significant and suggests the relative lability of the methyl-quinoline bond.

Studies on various dimethylquinolines indicate that these initial fragments can undergo further decomposition, often involving the loss of hydrogen cyanide (HCN), a characteristic fragmentation for quinoline (B57606) ring systems. The proposed major fragmentation sequences are M⁺· → [M-H]⁺ → [M-H-HCN]⁺ and M⁺· → [M-CH₃]⁺ → [M-CH₃-HCN]⁺.

Interactive Data Table: Key Mass Spectrometry Peaks for this compound

| m/z Value | Ion | Relative Intensity (%) | Proposed Identity |

| 157 | [M]⁺· | 99.99 | Molecular Ion |

| 156 | [M-H]⁺ | 27.34 | Loss of a hydrogen radical |

| 142 | [M-CH₃]⁺ | 12.78 | Loss of a methyl radical |

| 158 | [M+1]⁺· | 13.92 | Isotope peak |

| 77 | [C₆H₅]⁺ | 10.41 | Phenyl fragment |

Data sourced from PubChem CID 34222. nih.gov

Deuterium (B1214612) Labeling Studies for Mechanistic Elucidation (e.g., Ring Expansion Processes at C-4 and C-8)

To gain deeper insight into the fragmentation mechanisms, particularly the loss of methyl groups, deuterium labeling studies have been employed. These studies are instrumental in confirming the involvement of ring expansion processes prior to fragmentation.

In the case of this compound, it has been postulated that the molecular ion can rearrange to a more stable, ring-expanded structure before losing a methyl radical. Research involving this compound selectively labeled with deuterium at the C-8 methyl group (this compound-8-α-d₃) has provided critical evidence for this mechanism.

Analysis of the mass spectrum of this labeled compound showed that the loss of the unlabeled C-4 methyl group was favored over the loss of the labeled C-8 methyl group (trideuteromethyl). This observation suggests that ring expansion involving the C-8 methyl group is the more dominant pathway. The formation of two distinct ring-expanded intermediates is possible, one involving the C-4 methyl and the other the C-8 methyl. The experimental data indicates that expansion through the methyl group on the benzenoid ring (C-8) is energetically favored over expansion involving the methyl group on the pyridine (B92270) ring (C-4).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Following extensive research, specific, experimentally verified 1H and 13C NMR data for this compound could not be located in the available scientific literature and databases. Therefore, the following sections describe the expected spectral features and the methodologies used for structural assignment based on the known principles of NMR spectroscopy and data from closely related quinoline analogs.

1H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons on the quinoline core and the protons of the two methyl groups. The chemical shifts (δ) are influenced by the electron-withdrawing nitrogen atom and the electronic effects of the methyl substituents.

Expected ¹H NMR Spectral Features:

Methyl Protons: Two sharp singlets would be expected in the upfield region (typically δ 2.5-3.0 ppm), corresponding to the C-4 methyl and C-8 methyl groups. The C-8 methyl, being on the benzenoid ring, may appear at a slightly different chemical shift than the C-4 methyl on the pyridine ring.

Aromatic Protons: The five aromatic protons (H-2, H-3, H-5, H-6, H-7) would appear in the downfield region (typically δ 7.0-9.0 ppm). The H-2 proton, adjacent to the nitrogen, is expected to be the most deshielded. The protons on the benzenoid ring (H-5, H-6, H-7) would exhibit coupling patterns (doublets, triplets, or doublet of doublets) characteristic of a substituted benzene (B151609) ring.

13C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, 11 distinct signals are expected: nine for the quinoline ring carbons and two for the methyl carbons.

Expected ¹³C NMR Spectral Features:

Methyl Carbons: The signals for the C-4 and C-8 methyl carbons would appear in the most upfield region of the spectrum (typically δ 15-25 ppm).

Aromatic and Heterocyclic Carbons: The nine carbons of the quinoline skeleton would resonate in the downfield region (typically δ 120-150 ppm). The carbons directly bonded to the nitrogen atom (C-2 and C-8a) would be significantly deshielded. Quaternary carbons (C-4, C-8, C-4a, C-8a) can be identified by their lower intensity or through specialized experiments like DEPT (Distortionless Enhancement by Polarization Transfer).

Two-Dimensional NMR Techniques for Structural Assignment

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are essential. These experiments reveal correlations between nuclei, allowing for a definitive structural map.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling relationships. It would be used to trace the connectivity of the aromatic protons, for example, confirming the adjacent H-5, H-6, and H-7 protons on the benzenoid ring and the H-2 and H-3 protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign the carbon signal for each protonated carbon by linking the known proton chemical shift to its attached carbon. For instance, the proton signal for H-5 would show a cross-peak with the signal for the C-5 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over two to three bonds). HMBC is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, the protons of the C-4 methyl group would show a correlation to the C-4, C-3, and C-4a carbons, confirming their position relative to the heterocyclic ring. Similarly, the C-8 methyl protons would correlate with C-8, C-7, and C-8a, confirming the structure of the benzenoid portion of the molecule.

By combining these 2D NMR methods, a complete and unambiguous assignment of all ¹H and ¹³C signals for this compound can be achieved, providing a comprehensive structural characterization.

Vibrational Spectroscopy

Vibrational spectroscopy is a key technique for identifying the functional groups within a molecule by probing the vibrations of its chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound, the FT-IR spectrum is characterized by vibrations originating from the quinoline core, the attached methyl groups, and the aromatic system.

The analysis of related quinoline derivatives provides a reliable framework for assigning the principal vibrational modes of this compound. The primary absorption bands are associated with C-H, C=C, and C=N stretching and bending vibrations.

Key Vibrational Modes for this compound:

Aromatic C-H Stretching: The stretching vibrations of the carbon-hydrogen bonds on the quinoline ring typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the two methyl groups (at positions 4 and 8) give rise to characteristic symmetric and asymmetric stretching vibrations, generally observed between 2980 cm⁻¹ and 2870 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic quinoline ring system are found in the 1620-1430 cm⁻¹ region. These bands are often strong and provide clear evidence of the aromatic heterocyclic structure.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic and aliphatic C-H bonds occur at lower frequencies. Methyl C-H bending (scissoring) modes are typically seen around 1460-1440 cm⁻¹, while aromatic C-H out-of-plane bending is characteristic in the 900-675 cm⁻¹ range.

Ring Vibrations: The breathing and deformation modes of the entire quinoline ring structure produce a series of complex bands in the fingerprint region (below 1500 cm⁻¹).

Table 1: Predicted FT-IR Vibrational Assignments for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3000 | Stretching (ν) | Aromatic C-H |

| 2980 - 2870 | Asymmetric & Symmetric Stretching (ν) | Methyl C-H |

| 1620 - 1575 | Stretching (ν) | Aromatic C=C |

| 1520 - 1465 | Stretching (ν) | Aromatic C=N |

| 1460 - 1440 | Bending (δ) | Methyl C-H |

| 1385 - 1370 | Bending (δ) | Methyl C-H (Umbrella) |

| 1325 - 1230 | Stretching (ν) | C-N |

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated π-systems in a molecule. The absorption of UV or visible light promotes electrons from a lower-energy ground state orbital to a higher-energy excited state orbital. For aromatic compounds like this compound, the most significant electronic transitions are π→π* and n→π*.

π→π Transitions:* These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic systems and compounds with double bonds, typically resulting in strong absorption bands. For the parent quinoline molecule, π→π* transitions are observed, for instance, around 220 nm and 270 nm. The presence of methyl groups, which act as auxochromes, can cause a small bathochromic shift (shift to longer wavelengths) of these absorption maxima.

n→π Transitions:* This type of transition involves the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen atom, to a π* antibonding orbital. These transitions are typically of lower energy and intensity compared to π→π* transitions and occur at longer wavelengths.

The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to these transitions, which are characteristic of the quinoline chromophore.

Table 2: Typical Electronic Transitions for the Quinoline Chromophore

| Transition Type | Orbitals Involved | Typical λₘₐₓ Region (nm) | Relative Intensity |

|---|---|---|---|

| π → π* | π (bonding) → π* (antibonding) | 220 - 280 | High |

| π → π* | π (bonding) → π* (antibonding) | 280 - 320 | Medium |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, confirming the molecule's connectivity and conformation.

While crystallographic studies have been performed on many substituted quinolines, specific and publicly available crystal structure data for this compound was not identified in the searched literature. However, analysis of a closely related compound, 4-Chloro-2,5-dimethylquinoline, reveals a monoclinic crystal system with a P2₁/c space group, illustrating the type of detailed structural information that can be obtained. Should a suitable single crystal of this compound be analyzed, this method would yield the parameters outlined in the table below.

Table 3: Parameters Determined by Single-Crystal X-ray Crystallography

| Parameter | Description | Value for this compound |

|---|---|---|

| Chemical Formula | The types and numbers of atoms in one molecule. | C₁₁H₁₁N |

| Crystal System | The symmetry system of the crystal lattice. | Data Not Available |

| Space Group | The specific symmetry group of the crystal. | Data Not Available |

| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell (Å). | Data Not Available |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell edges (°). | Data Not Available |

| Volume (V) | The volume of the unit cell (ų). | Data Not Available |

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDAX) for Material Characterization

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDAX or EDS) are powerful complementary techniques for characterizing the morphology and elemental composition of materials.

Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to scan the surface of a sample, producing high-resolution images of its topography and morphology. It is invaluable for examining features such as particle size, shape, surface texture, and the distribution of phases in a material. For a sample of this compound, SEM could be used to visualize the crystal habit of a powder or the surface structure of a thin film incorporating the compound.

Energy-Dispersive X-ray Spectroscopy (EDAX): When the electron beam from the SEM interacts with the sample, it causes atoms to emit characteristic X-rays. EDAX detects these X-rays, and their energy levels are unique to each element. This allows for the qualitative and quantitative determination of the elemental composition of the sample. An EDAX analysis of a pure this compound sample would confirm the presence of carbon and nitrogen, while also identifying any elemental impurities. In composite materials, it can provide elemental mapping to show the distribution of the compound.

No specific SEM or EDAX studies focused on this compound were found in the reviewed literature. These techniques are typically applied to materials where morphology and elemental distribution at the micro-scale are of primary interest.

Table 4: Information Provided by SEM and EDAX Techniques

| Technique | Information Obtained | Application to this compound |

|---|---|---|

| SEM | High-resolution surface imaging, topography, morphology, particle size and shape. | Visualization of crystal shape and size in a solid sample; analysis of surface features in a composite material. |

| EDAX | Elemental composition (qualitative and quantitative), elemental mapping. | Confirmation of carbon and nitrogen presence; detection of elemental impurities; mapping the distribution of the compound in a mixture or on a surface. |

Theoretical and Computational Studies of 4,8 Dimethylquinoline

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scirp.org It is frequently employed to determine optimized molecular geometry, vibrational frequencies, and various electronic properties. researchgate.net For quinoline (B57606) derivatives, DFT calculations are typically performed using functionals like B3LYP combined with basis sets such as 6-31+G(d,p) or 6-311G(d). scirp.orgscirp.org

These calculations provide a detailed picture of the molecule's three-dimensional shape corresponding to its lowest energy state. scirp.org The process involves an iterative optimization of the geometric parameters (bond lengths, bond angles, and dihedral angles) to find the minimum energy conformation on the potential energy surface. researchgate.net The resulting optimized structure is crucial for understanding the molecule's stability and reactivity. scirp.org Furthermore, DFT is used to calculate key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to describing the molecule's chemical behavior. scirp.org

Geometrical and Structural Optimizations of 4,8-Dimethylquinoline and its Complexes

Geometrical and structural optimization is a fundamental step in computational chemistry that seeks to find the most stable arrangement of atoms in a molecule or a molecular complex. chemrxiv.orgresearchgate.net This process computationally determines the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy for the system. For this compound, this involves creating an initial molecular structure and then using a quantum chemical method, such as DFT, to systematically adjust the atomic coordinates until a stationary point on the potential energy surface is located. scirp.orgresearchgate.net

This methodology is also extended to study the complexes that this compound might form with other molecules, such as metal ions or host molecules. researchgate.netmdpi.com By optimizing the geometry of the complex, researchers can predict the preferred binding modes, interaction energies, and the structural changes that occur upon complexation. chemrxiv.org Understanding the optimized geometry is essential for predicting how the molecule will interact in various chemical environments and for designing new materials with specific properties. chemrxiv.orgresearchgate.net

Analysis of Molecular Electrostatic Potential (MEP)

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding and predicting the reactive behavior of molecules. researchgate.net An MEP map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. mdpi.com These maps are generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. researchgate.net

In an MEP map, different colors represent different potential values:

Red and Yellow: Indicate regions of negative electrostatic potential, which are electron-rich. These areas are susceptible to electrophilic attack and are often associated with lone pairs of electrons or π-bonds. mdpi.com

Blue: Indicates regions of positive electrostatic potential, which are electron-poor. These areas are prone to nucleophilic attack. researchgate.net

Green: Represents regions of neutral or near-zero potential.

For this compound, the MEP map would likely show a region of negative potential around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and interaction with electrophiles. nih.gov The aromatic rings would also exhibit regions of negative potential above and below the plane, characteristic of π-systems. mdpi.com This analysis provides a visual guide to the molecule's reactivity and intermolecular interaction sites. chemrxiv.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemistry for explaining the reactivity of molecules by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org These two orbitals are known as the "frontier orbitals." youtube.com

HOMO (Highest Occupied Molecular Orbital): This orbital is the outermost orbital containing electrons and acts as an electron donor. libretexts.org The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity. pku.edu.cn A higher HOMO energy indicates a greater ability to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons and acts as an electron acceptor. libretexts.org The energy of the LUMO is related to the electron affinity and electrophilicity of the molecule. pku.edu.cn A lower LUMO energy suggests a greater ability to accept electrons.

The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. researchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive. researchgate.net FMO analysis is instrumental in predicting the outcomes of various chemical reactions. wikipedia.org

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 to -5.5 | Indicates electron-donating capability (nucleophilicity). |

| ELUMO | -1.5 to -0.5 | Indicates electron-accepting capability (electrophilicity). |

| Energy Gap (ΔE) | 4.5 to 5.5 | Correlates with chemical stability and reactivity. |

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electric field, such as that from a high-intensity laser. nih.gov These materials are important for various applications in photonics and optoelectronics. springerprofessional.de Computational chemistry, particularly DFT, serves as an efficient tool to predict the NLO properties of molecules, saving time and resources compared to experimental synthesis and characterization. mdpi.com

The key parameters used to evaluate the NLO response of a molecule are:

Polarizability (α): The ability of the molecule's electron cloud to be distorted by an electric field. nih.gov

First Hyperpolarizability (β): The primary determinant of a molecule's second-order NLO activity. nih.gov

Molecules with large NLO responses often feature electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). semanticscholar.org Theoretical calculations can predict the values of μ, α, and β for this compound, providing an initial assessment of its potential as an NLO material. mdpi.com

| Property | Typical Units | Significance |

|---|---|---|

| Dipole Moment (μ) | Debye | Measures molecular polarity. |

| Average Polarizability (α) | a.u. | Indicates the linear optical response. |

| First Hyperpolarizability (β) | a.u. | Quantifies the second-order NLO response. |

Thermodynamic Parameter Analysis in Complexation

Computational methods can be used to analyze the thermodynamics of complex formation, providing quantitative insights into the stability and spontaneity of these processes. researchgate.net When this compound forms a complex with another species (e.g., a metal ion), the associated changes in thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be calculated. academie-sciences.frmdpi.com

Enthalpy Change (ΔH): Represents the heat absorbed or released during complexation. A negative ΔH indicates an exothermic process, which is generally favorable.

Entropy Change (ΔS): Reflects the change in disorder of the system.

Gibbs Free Energy Change (ΔG): Determines the spontaneity of the reaction (ΔG = ΔH - TΔS). A negative ΔG indicates a spontaneous complexation process.

These thermodynamic parameters can be further broken down into their electrostatic and non-electrostatic components. The electrostatic component arises from the charge-charge, charge-dipole, and dipole-dipole interactions, while the non-electrostatic component includes effects like van der Waals interactions and changes in solvation. This detailed analysis helps to elucidate the driving forces behind the formation of stable molecular complexes. academie-sciences.fr

| Parameter | Significance |

|---|---|

| ΔH (Enthalpy) | Heat change; negative values are favorable. |

| ΔS (Entropy) | Change in disorder. |

| ΔG (Gibbs Free Energy) | Indicates spontaneity; negative values mean the process is spontaneous. |

Emerging Research Applications of 4,8 Dimethylquinoline in Advanced Materials and Specialized Chemical Syntheses

Integration into Dyes and Pigments Development

The development of novel dyes and pigments is crucial for a wide range of industries, from textiles to high-performance coatings. While direct research on 4,8-Dimethylquinoline in commercially available dyes is limited, the broader class of quinoline (B57606) derivatives is well-established in the synthesis of various colorants. The general synthetic route to produce azo dyes, which constitute a significant portion of commercial colorants, often involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich species. nih.gov Heterocyclic compounds, including quinoline derivatives, are frequently used as coupling components to create azo dyes with desirable properties such as high molar extinction coefficients, good lightfastness, and thermal stability. nih.gov

The synthesis of novel heterocyclic acid dyes has been reported through the diazotization of various sulphonic acid-based amines and their subsequent coupling with hydroxyquinolone derivatives. nih.gov This general approach suggests a potential pathway for the integration of this compound-based structures into new dye molecules. By functionalizing this compound with a hydroxyl or amino group, it could serve as a versatile coupling component in the synthesis of novel azo dyes. The specific position of the methyl groups on the quinoline ring is expected to influence the final color and properties of the dye.

Table 1: Potential Synthetic Pathway for Azo Dyes Incorporating a this compound Moiety

| Step | Description | Reactants | Product |

| 1 | Nitration of this compound | This compound, Nitrating agent (e.g., HNO₃/H₂SO₄) | Nitro-4,8-dimethylquinoline |

| 2 | Reduction of the nitro group | Nitro-4,8-dimethylquinoline, Reducing agent (e.g., Sn/HCl) | Amino-4,8-dimethylquinoline |

| 3 | Diazotization of the amino group | Amino-4,8-dimethylquinoline, NaNO₂, HCl | This compound diazonium salt |

| 4 | Coupling with a suitable partner | This compound diazonium salt, Coupling agent (e.g., phenol, naphthol) | Azo dye containing the this compound scaffold |

Applications in Photochemistry Research

The photochemical properties of quinoline and its derivatives are a subject of ongoing research interest. These compounds can undergo various photochemical reactions, making them valuable in the development of photoresponsive materials and in photocatalysis. While specific photochemical studies on this compound are not extensively documented, research on related substituted quinolines provides insights into its potential applications.

Quinoline derivatives have been investigated for their ability to act as photosensitizers and have been used in photoredox catalysis. mdpi.com The introduction of methyl groups at the 4 and 8 positions can influence the photophysical properties of the quinoline core, such as its absorption and emission spectra, as well as its excited-state reactivity. These modifications can be strategically employed to tune the molecule's photochemical behavior for specific applications.

Contributions to Novel Materials Science

The rigid and planar structure of the quinoline ring system makes it an attractive building block for the construction of novel organic materials with interesting electronic and optical properties. Research in materials science has explored the use of quinoline derivatives in the development of coordination polymers and metal-organic frameworks (MOFs). researchgate.netnih.govlupinepublishers.com These materials have potential applications in gas storage, separation, and catalysis.

The nitrogen atom in the quinoline ring and potential functional groups on the this compound scaffold can act as coordination sites for metal ions, leading to the formation of extended network structures. lupinepublishers.com The specific geometry and electronic nature of the this compound ligand would play a crucial role in determining the structure and properties of the resulting coordination polymer or MOF. The methyl groups could also influence the porosity and guest-host interactions within these materials.

Intermediary Role in Complex Molecule Synthesis and Chemical Building Blocks

This compound serves as a valuable intermediate and chemical building block in the synthesis of more complex molecules, including pharmaceuticals and other functional organic compounds. The quinoline core is a prevalent scaffold in a wide array of biologically active compounds and natural products. mdpi.comnih.gov

The methyl groups at the 4 and 8 positions of the quinoline ring can be functionalized through various organic reactions, allowing for the introduction of other chemical moieties and the construction of more elaborate molecular architectures. For instance, the methyl groups can potentially undergo oxidation or halogenation to provide handles for further synthetic transformations.

Furthermore, this compound can be used as a ligand in catalysis. The nitrogen atom of the quinoline ring can coordinate to metal centers, and the methyl substituents can influence the steric and electronic environment of the metal, thereby modulating its catalytic activity and selectivity. mdpi.commit.edu Vanadium complexes with methyl-substituted 8-hydroxyquinolines, for example, have shown catalytic potential in the oxidation of hydrocarbons and alcohols. mdpi.com This highlights the potential of this compound derivatives to serve as ligands in the development of new catalytic systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.